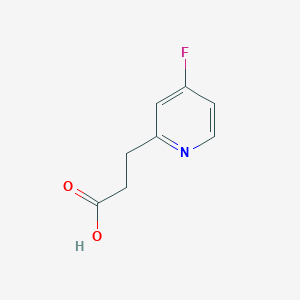

3-(4-Fluoropyridin-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluoropyridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-4-10-7(5-6)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBVAJOWVOGNKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 3 4 Fluoropyridin 2 Yl Propanoic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of novel compounds. For 3-(4-Fluoropyridin-2-yl)propanoic acid, a combination of high-field Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) would provide a detailed picture of its atomic connectivity and elemental composition.

High-Field NMR Spectroscopy: In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons on the pyridine (B92270) ring and the propanoic acid chain. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom. Similarly, the ¹³C NMR spectrum would provide key information on the carbon skeleton, with the carbon atom attached to the fluorine exhibiting a characteristic large one-bond C-F coupling constant. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, would be crucial in assigning all proton and carbon signals unequivocally.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis would be employed to determine the accurate mass of the molecular ion, thereby confirming the elemental formula of C₈H₈FNO₂. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, corroborating the connectivity established by NMR.

| Spectroscopic Data (Hypothetical) | |

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aromatic region due to H-H and H-F couplings. Triplets for the methylene (B1212753) protons of the propanoic acid chain. |

| ¹³C NMR | Aromatic signals with C-F couplings. Signals for the methylene and carbonyl carbons. |

| ¹⁹F NMR | A single resonance with coupling to adjacent protons. |

| HRMS | Accurate mass measurement confirming the elemental formula C₈H₈FNO₂. |

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature search, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, were a single crystal to be successfully grown and analyzed, X-ray crystallography would provide the definitive solid-state structure. This powerful technique would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional arrangement in the crystalline lattice. Furthermore, the analysis of the crystal packing would shed light on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures

In the absence of experimental crystallographic data, quantum chemical calculations serve as a powerful tool to predict the optimized geometry and electronic properties of this compound. Density Functional Theory (DFT) calculations, employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), would be performed to obtain the lowest energy conformation in the gas phase. These calculations would provide optimized bond lengths, bond angles, and dihedral angles, offering insights into the molecule's intrinsic structural preferences. The calculated electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), would help in understanding the molecule's reactivity and potential interaction sites.

| Calculated Parameter (Hypothetical) | Significance |

| Optimized Bond Lengths | Provides insight into bond orders and electronic delocalization. |

| Optimized Bond Angles | Defines the local geometry around each atom. |

| Dihedral Angles | Describes the conformation of the propanoic acid side chain relative to the pyridine ring. |

| Molecular Electrostatic Potential | Identifies electron-rich and electron-deficient regions, predicting sites for non-covalent interactions. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and electronic excitation properties of the molecule. |

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the propanoic acid side chain in this compound gives rise to a complex conformational landscape. A systematic conformational search, often performed using computational methods, is necessary to identify the various low-energy conformers and the transition states connecting them. By rotating the single bonds in the side chain and calculating the potential energy at each step, a potential energy surface can be generated. This analysis would reveal the global minimum energy conformation, as well as other local minima that might be populated at room temperature. Understanding the relative energies of these conformers is crucial for predicting the molecule's behavior in different environments.

Computational Chemistry and Molecular Modeling of 3 4 Fluoropyridin 2 Yl Propanoic Acid

Density Functional Theory (DFT) for Reactivity Descriptors and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly valuable for calculating a variety of molecular properties and reactivity descriptors that govern the chemical behavior of a compound. mdpi.comfrontiersin.org For 3-(4-Fluoropyridin-2-yl)propanoic acid, DFT calculations can elucidate its electronic nature and predict its reactivity.

Key electronic properties and reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netmdpi.com

From these orbital energies, several global reactivity descriptors can be derived:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can provide the values for these descriptors. researchgate.net Such analyses allow for a deep understanding of the molecule's kinetic stability and its propensity to engage in electrophilic or nucleophilic attacks. mdpi.com

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.25 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.50 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.75 | Suggests high kinetic stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.875 | Measures resistance to deformation of electron cloud |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.375 | Relates to electronegativity |

| Electrophilicity Index | ω | μ2 / 2η | 3.32 | Quantifies electrophilic character |

| Chemical Softness | S | 1 / η | 0.348 | Reciprocal of hardness |

This table presents hypothetical DFT-calculated values for this compound to illustrate the application of the method. Actual values would require specific quantum chemical calculations.

Molecular Docking Simulations for Exploring Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-target interactions. nih.govnih.gov

For this compound, molecular docking could be employed to explore its binding potential with various hypothetical protein targets, such as kinases, proteases, or cyclooxygenases, which are common targets for anti-inflammatory or anti-cancer drugs. nih.gov The simulation predicts the most stable binding pose of the ligand within the protein's active site and calculates a "docking score" or binding affinity, typically expressed in kcal/mol. nih.govresearchgate.net A lower (more negative) binding energy indicates a more favorable and stable interaction. nih.gov

Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding pocket, evaluating each based on a scoring function that approximates the free energy of binding. dntb.gov.ua This allows for the ranking of different compounds and the identification of promising candidates for further study.

| Hypothetical Target | Docking Software | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | AutoDock Vina | -8.5 | ~250 nM |

| c-Src Kinase | CDOCKER | -7.9 | ~600 nM |

| Matrix Metalloproteinase-9 (MMP-9) | LigandFit | -8.1 | ~450 nM |

This table provides illustrative docking results for this compound against hypothetical biological targets. These values are not based on experimental data.

Beyond predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-receptor complex, which allow for the identification of key intermolecular interactions. nih.gov These interactions, which stabilize the complex, include:

Hydrogen Bonds: Typically formed between the carboxylic acid group of the ligand and polar amino acid residues like Arginine, Serine, or Aspartate in the binding site.

Hydrophobic Interactions: Occur between the fluoropyridine ring of the ligand and nonpolar residues such as Leucine, Phenylalanine, or Valine. nih.govnih.gov

π-π Stacking: Can occur between the aromatic pyridine (B92270) ring and aromatic residues like Tyrosine or Phenylalanine. nih.gov

Electrostatic Interactions: The fluorine atom can participate in electrostatic or halogen bonding interactions, further anchoring the ligand in the binding site.

Analysis of the docked pose reveals the specific amino acid residues that form these crucial contacts, defining the binding site characteristics and providing a rationale for the observed binding affinity. nih.govresearchgate.net This information is vital for structure-based drug design, as it can guide the modification of the ligand to enhance potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape of the complex, assess its stability, and provide a more realistic representation of the binding event in a physiological environment. dntb.gov.uanih.gov

Starting from a docked pose, an MD simulation can be run for several nanoseconds to observe the dynamic behavior of the this compound-protein complex. mdpi.com Key analyses include:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the ligand's atoms from their initial docked position over the course of the simulation. A stable, low-fluctuation RMSD value suggests that the ligand maintains a consistent binding mode. mdpi.com

Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the ligand and protein are more flexible or rigid. For the ligand, it can reveal the flexibility of the propanoic acid chain relative to the more rigid fluoropyridine ring. mdpi.com

Furthermore, MD simulations explicitly include solvent molecules (typically water), allowing for the study of their effects on binding. mdpi.com Water molecules can mediate interactions between the ligand and protein or be displaced from the binding site upon ligand binding, which has important energetic consequences. nih.gov

| Simulation Parameter | Hypothetical Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the dynamic simulation. |

| Ligand RMSD (vs. initial pose) | 1.5 ± 0.3 Å | Low and stable RMSD indicates a stable binding pose. |

| Protein Backbone RMSF | Fluctuations < 2.0 Å | Indicates the protein structure remains stable upon ligand binding. |

| Key H-bonds Occupancy | > 85% | Shows that critical hydrogen bonds are maintained throughout the simulation. |

This table presents hypothetical results from an MD simulation to demonstrate the type of data generated and its interpretation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint, such as an IC₅₀ value. spu.edu.synih.gov

For this compound, a QSAR study would involve synthesizing or computationally designing a series of analogues with varied substituents on the pyridine ring or modifications to the propanoic acid chain. For each analogue, a set of molecular descriptors would be calculated, including:

Physicochemical Descriptors: Such as LogP (lipophilicity), molecular weight (MW), and molar refractivity (MR). spu.edu.sy

Electronic Descriptors: Such as Hammett constants (σ) or atomic charges, which describe the electron-donating or -withdrawing nature of substituents. spu.edu.sy

Topological Descriptors: Numerical values that describe the molecule's size, shape, and branching.

Once the descriptors and biological activities for the series of compounds are determined, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. nih.gov A statistically valid model, indicated by high R² (correlation coefficient) and Q² (cross-validated correlation coefficient) values, can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. spu.edu.synih.gov

| Compound Analogue | LogP | Electronic Parameter (σ) | Hypothetical pIC₅₀ (-logIC₅₀) |

|---|---|---|---|

| Parent Compound (R=F) | 1.2 | +0.06 | 6.5 |

| Analogue 1 (R=Cl) | 1.6 | +0.23 | 6.8 |

| Analogue 2 (R=CH₃) | 1.5 | -0.17 | 6.1 |

| Analogue 3 (R=OCH₃) | 1.1 | -0.27 | 5.9 |

| Analogue 4 (R=CN) | 0.8 | +0.66 | 7.2 |

This table presents a hypothetical dataset for a QSAR study on analogues of this compound, where 'R' is a substituent at the 4-position of the pyridine ring.

A hypothetical QSAR equation derived from such data might look like: pIC₅₀ = 0.5 * LogP + 1.2 * σ + 5.8 (R² = 0.92, Q² = 0.81)

This equation would suggest that both lipophilicity (LogP) and electron-withdrawing character (positive σ) contribute positively to the biological activity of this class of compounds.

Development of Predictive Models for Biological Interaction Potencies

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. pharmacophorejournal.com The primary goal of a QSAR model is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmacophorejournal.com For a series of analogs of this compound, a 3D-QSAR model could be developed to understand the structural requirements for a specific biological interaction.

The process would involve synthesizing a training set of molecules with variations in the pyridine ring, the propanoic acid chain, and the fluorine substituent. The biological activity of these compounds would be determined experimentally (e.g., as IC₅₀ values against a specific protein target). A 3D-QSAR model, often generated using software like PHASE, would then correlate these activities with the spatial arrangement of chemical features. pharmacophorejournal.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. pharmacophorejournal.comnih.gov

The resulting model would be represented by an equation that quantitatively predicts the biological activity based on the presence and alignment of these pharmacophoric features. Such a model is validated internally and externally to ensure its statistical robustness and predictive power for new, untested compounds. pharmacophorejournal.com For instance, a hypothetical QSAR model for a set of this compound analogs might reveal that electronegativity on the pyridine ring and the spatial orientation of the carboxylic acid group are critical for high potency.

Table 1: Hypothetical 3D-QSAR Model Parameters for a Series of this compound Analogs

| Parameter | Value | Description |

| R² | 0.92 | The coefficient of determination, indicating a strong correlation between predicted and experimental activities for the training set. |

| Q² (Cross-validated R²) | 0.75 | A measure of the model's internal predictive ability, obtained through cross-validation. |

| Predictive R² (Test Set) | 0.88 | The coefficient of determination for an external test set, indicating high predictive power for new compounds. |

| PLS Factors | 3 | The number of partial least squares factors used to build the regression model. pharmacophorejournal.com |

| Key Contributing Features | H-Bond Acceptor, Aromatic Ring, Hydrophobic Group | The primary molecular features identified by the model as being crucial for biological activity. |

Pharmacophore Modeling and Virtual Screening against Protein Datasets

Pharmacophore modeling is a powerful computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for this compound would be developed based on its three-dimensional structure and chemical properties. This model would define the spatial arrangement of key features such as a hydrogen bond acceptor (the carboxylic acid oxygen), a hydrogen bond donor (the carboxylic acid hydrogen), a hydrophobic/aromatic feature (the fluoropyridine ring), and potentially a negative ionizable feature (the carboxylate group at physiological pH). nih.govdergipark.org.tr

Once a validated pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases, such as the ZINC database or internal corporate collections. dergipark.org.trmdpi.com This process rapidly filters millions of compounds to identify those that match the pharmacophoric features of this compound, and are therefore more likely to exhibit similar biological activity. nih.gov The hits from this initial screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize compounds for experimental testing. nih.govnih.gov This multi-layered virtual screening approach significantly accelerates the discovery of novel hit compounds. nih.gov

Table 2: Illustrative Results of a Pharmacophore-Based Virtual Screening

| Database Screened | Total Compounds | Compounds Matching Pharmacophore | Hits Prioritized After Docking | Potential Hit Rate (%) |

| ZINC Database | 15,000,000 | 15,000 | 100 | 0.00067 |

| In-house Library | 500,000 | 750 | 25 | 0.005 |

| Natural Products DB | 200,000 | 300 | 10 | 0.005 |

Structure Activity Relationship Sar Investigations for 3 4 Fluoropyridin 2 Yl Propanoic Acid Analogs

Systemic Modification of the Fluorine Position on the Pyridine (B92270) Ring and Its Effect on Interaction Profiles

The position of the fluorine atom on the pyridine ring is a key determinant of the molecule's electronic properties and, consequently, its interaction profile. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can influence the pKa of the pyridine nitrogen and modulate hydrogen bonding capabilities. nih.gov The specific placement of fluorine can lead to distinct differences in biological activity.

Systematic studies on related fluorinated pyridine derivatives have shown that altering the fluorine position can significantly impact binding affinity and selectivity for target proteins. For instance, in a series of 2'-pyridine ring substituted epibatidine (B1211577) analogs, the fluoro analog displayed significant variations in affinity for different nicotinic receptor subtypes. figshare.com While direct SAR studies on 3-(4-Fluoropyridin-2-yl)propanoic acid are not extensively documented in publicly available literature, it can be inferred that moving the fluorine atom to the 3-, 5-, or 6-position would alter the dipole moment and the electrostatic potential map of the pyridine ring. This would, in turn, affect interactions with amino acid residues in a binding pocket, potentially leading to changes in potency and selectivity. For example, a fluorine atom at the 5-position might have a different electronic influence on the pyridine nitrogen compared to the 4-position, which could modulate its ability to act as a hydrogen bond acceptor.

Elucidation of the Role of the Propanoic Acid Moiety in Molecular Recognition

The propanoic acid moiety is a crucial component of the this compound scaffold, playing a significant role in molecular recognition. Carboxylic acids are well-known pharmacophoric elements that can engage in strong ionic and hydrogen bonding interactions with biological targets, such as receptors and enzymes. acs.orgresearchgate.net The carboxylate group, being ionized at physiological pH, often interacts with positively charged residues like arginine or lysine, or with metal ions in the active site.

In many biologically active aryl propionic acid derivatives, the carboxylic acid function is essential for their therapeutic effect. nih.gov The propanoic acid linker also provides a specific spatial arrangement between the pyridine ring and the carboxylate group, which is critical for optimal binding. The length and flexibility of this linker determine the positioning of the key interacting groups within the binding pocket. The synthetic versatility of the propanoic acid moiety allows for the introduction of various modifications to fine-tune biological activity. mdpi.com

Impact of Alkyl Chain Length and Branching within the Propanoic Acid Component

Modifications to the alkyl chain of the propanoic acid component, including changes in length and the introduction of branching, can have a profound impact on the pharmacological profile of the analogs.

Alkyl Chain Length: Altering the length of the alkyl chain—for example, from propanoic to acetic or butanoic acid—directly changes the distance between the pyridine ring and the carboxylic acid group. This can affect how well the molecule fits into its binding site. Studies on other classes of compounds have shown that even a single methylene (B1212753) unit change can drastically alter potency. For instance, in a series of pyridine-3-propanoic acids, the propanoic acid side chain was found to be optimal for dual PPARα/γ agonist activity. nih.gov

Alkyl Chain Branching: Introducing branching, such as a methyl group on the α- or β-carbon of the propanoic acid chain, can have several effects. It can introduce a chiral center, leading to stereoselective interactions (discussed in section 5.6). Branching can also restrict the conformational flexibility of the side chain, which may lock the molecule into a more bioactive conformation, thereby increasing affinity. However, it can also introduce steric hindrance that prevents optimal binding. The influence of alkyl chain branching has been observed in pyrrolidinium-based ionic electrolytes, where it affects the material's properties. rsc.org

Table 2: Predicted Effects of Alkyl Chain Modification

| Modification | Potential Effect on Conformation | Potential Impact on Activity |

|---|---|---|

| Shortening the chain (e.g., acetic acid) | Reduces distance between pyridine and carboxylate. | May lead to loss of a key interaction or improved fit in a smaller pocket. |

| Lengthening the chain (e.g., butanoic acid) | Increases distance and flexibility. | Could allow for new interactions but may also introduce an entropic penalty. |

| α-Methyl branching | Introduces a chiral center and restricts rotation. | May enhance binding through a more favorable conformation or cause steric clash. |

Bioisosteric Replacement Studies of the Carboxylic Acid Functionality

The replacement of the carboxylic acid group with a bioisostere is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, or to modulate potency and selectivity. researchgate.netnih.gov Carboxylic acids can be associated with poor oral bioavailability and potential toxicity. acs.org

Various functional groups can act as bioisosteres for carboxylic acids, mimicking their ability to act as a hydrogen bond donor and acceptor. Common examples include tetrazoles, acyl sulfonamides, and hydroxamic acids. researchgate.netsemanticscholar.org The choice of a bioisostere depends on the specific context of the drug target and the desired physicochemical properties. acs.org

In recent years, oxetan-3-ol (B104164) and thietan-3-ol (B1346918) have emerged as promising non-classical bioisosteres for the carboxylic acid moiety. figshare.comnih.govacs.orgescholarship.orgunimelb.edu.au These four-membered heterocyclic rings are attractive because they can improve properties like aqueous solubility and metabolic stability. nih.gov The hydroxyl group on the 3-position can mimic the hydrogen bonding interactions of a carboxylic acid, while the ring structure provides a three-dimensional scaffold that can be advantageous for binding.

Studies have shown that replacing the carboxylic acid of ibuprofen (B1674241) with oxetan-3-ol or thietan-3-ol results in analogs that retain biological activity. nih.gov These bioisosteres are generally less acidic than carboxylic acids, which can be beneficial for reducing potential off-target effects and improving cell permeability, particularly for central nervous system (CNS) drug candidates. nih.gov

Table 3: Physicochemical Properties of Carboxylic Acid and its Bioisosteres

| Functional Group | Acidity (pKa) | Hydrogen Bonding | Lipophilicity |

|---|---|---|---|

| Carboxylic Acid | ~4-5 | Donor and Acceptor | Moderate |

| Oxetan-3-ol | Weakly acidic | Donor and Acceptor | Can be modulated |

Substituent Effects on the Pyridine Ring for Modulating Interactions

Beyond the fluorine atom, introducing other substituents onto the pyridine ring can further modulate the compound's properties. The nature and position of these substituents can influence the molecule's electronics, sterics, and lipophilicity.

Electron-donating groups (EDGs) like methoxy (B1213986) or amino groups would increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. Conversely, additional electron-withdrawing groups (EWGs) like a nitro or cyano group would decrease the basicity. The position of the substituent is also critical; for example, a bulky group at the 3- or 5-position may have a more significant steric impact on the propanoic acid side chain's conformation than a substituent at the 6-position. A review on the structure-activity relationship of pyridine derivatives showed that the presence and position of methoxy, hydroxyl, and amino groups can enhance antiproliferative activity, while halogens or bulky groups can decrease it. nih.gov

Stereochemical Implications of Chiral Centers on Interaction Selectivity

The introduction of a chiral center into the this compound scaffold, for instance by adding a substituent to the propanoic acid chain, can lead to enantiomers with significantly different biological activities. Biological systems, being chiral themselves, often exhibit stereoselective interactions with chiral drugs. nih.gov One enantiomer may bind with high affinity to the target receptor, while the other may be inactive or even have off-target effects. nih.gov

For 2-arylpropionic acid derivatives, it is well-established that the (S)-enantiomer is typically the more active one. nih.gov The differential binding of enantiomers is due to the three-dimensional arrangement of their atoms, which dictates how they fit into a chiral binding site. A three-point attachment model is often used to explain this stereoselectivity, where one enantiomer can achieve three optimal interactions with the receptor while its mirror image can only achieve two. researchgate.net Therefore, the synthesis and evaluation of single enantiomers are crucial for understanding the true SAR and for developing safer and more effective therapeutic agents. The binding of chiral drugs to plasma proteins can also be stereoselective, which can affect their pharmacokinetic profiles. nih.gov

Derivatization Strategies and Analog Development for Advanced Chemical Biology Research

Synthesis of Esters and Amides of 3-(4-Fluoropyridin-2-yl)propanoic Acid

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the synthesis of a variety of esters and amides. These derivatives are often prepared to enhance cell permeability, modulate solubility, or to serve as precursors for further functionalization.

Esterification:

Standard esterification procedures can be readily applied to this compound. A common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be employed in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP).

A representative reaction is the formation of the methyl ester, which can be achieved by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid.

Table 1: Representative Esterification Conditions

| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| H₂SO₄ (catalytic) | Methanol | Reflux | 4-8 hours | Good to Excellent |

| DCC, DMAP | Dichloromethane (B109758) | Room Temp | 2-6 hours | Excellent |

Amidation:

The synthesis of amides from this compound can be accomplished through various well-established peptide coupling protocols. These methods typically involve the activation of the carboxylic acid followed by the addition of a primary or secondary amine. Common activating agents include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or converting the carboxylic acid to an acyl chloride using reagents such as thionyl chloride or oxalyl chloride. The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used and the desired purity of the final product.

For instance, the reaction of this compound with a desired amine in the presence of HATU and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) typically provides the corresponding amide in high yield. growingscience.com

Table 2: Common Amide Coupling Conditions

| Coupling Reagent | Additive | Base | Solvent | Temperature |

|---|---|---|---|---|

| HATU | - | DIPEA | DMF | Room Temp |

| DCC | HOBt | - | Dichloromethane/DMF | 0 °C to RT |

Modifications of the Pyridine (B92270) Nitrogen Atom (e.g., N-oxide, N-alkylation)

The nitrogen atom of the pyridine ring in this compound is a key site for modifications that can influence the electronic properties, steric profile, and potential hydrogen bonding interactions of the molecule.

N-Oxidation:

The formation of the pyridine N-oxide derivative can be achieved by treating this compound with an oxidizing agent. A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). arkat-usa.org Other oxidizing systems, such as hydrogen peroxide in acetic acid, can also be employed. arkat-usa.org The N-oxide functionality can alter the compound's polarity and its ability to interact with biological targets. Studies on the N-oxidation of 3-substituted pyridines have shown that the rate of this reaction can be influenced by the nature of the substituent and the biological system used for in vitro studies. sci-hub.st

N-Alkylation:

Introduction of Reporter Groups or Tags for Chemical Probe Development

To utilize this compound as a chemical probe for studying biological systems, reporter groups or tags can be covalently attached. The carboxylic acid handle is the most convenient point of attachment for such modifications.

Biotinylation:

Biotin (B1667282) is a widely used tag for affinity purification and detection of target proteins. This compound can be biotinylated by coupling its carboxylic acid group to a biotin derivative containing a primary amine linker, such as biotin-PEG-amine. Standard amide bond formation conditions, as described in section 6.1, are employed for this conjugation.

Fluorescent Labeling:

The attachment of a fluorescent dye allows for the visualization and quantification of the molecule's interaction with its target in cellular or in vitro assays. A variety of fluorescent probes with amine-functionalized linkers are commercially available (e.g., fluorescein-amine, rhodamine-amine). These can be coupled to the carboxylic acid of this compound using standard peptide coupling methods. The choice of fluorophore will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths.

Synthesis of Conformationally Restricted Analogs

To investigate the bioactive conformation of this compound, conformationally restricted analogs can be synthesized. By reducing the flexibility of the propanoic acid side chain, it is possible to lock the molecule into a specific spatial arrangement, which can lead to enhanced potency and selectivity.

Development of Bivalent Ligands Incorporating the this compound Scaffold

Bivalent ligands, which consist of two pharmacophoric units connected by a linker, can exhibit significantly increased affinity and selectivity for their targets compared to their monomeric counterparts. nih.gov The this compound scaffold can serve as a valuable component in the design of such bivalent ligands.

The synthesis of a bivalent ligand would involve coupling two molecules of this compound, or a derivative thereof, to a central linker. The linker can be of varying length and composition, and its nature can critically influence the binding properties of the bivalent ligand. Amino acids are often used as flexible linkers in the design of bivalent inhibitors. nih.gov For example, a diamine linker could be reacted with the activated carboxylic acid of two equivalents of this compound to form a symmetrical bivalent molecule. The choice of the linker is crucial for ensuring that the two pharmacophoric units can simultaneously engage their respective binding sites on the target protein.

Future Research Directions and Applications in Chemical Biology

Utilization as a Chemical Probe for Target Validation in Biological Systems

A chemical probe is a small molecule that can be used to study and manipulate biological systems by interacting with a specific protein or pathway. Given its specific arrangement of functional groups, 3-(4-Fluoropyridin-2-yl)propanoic acid could be developed into a valuable chemical probe. The fluorinated pyridine (B92270) moiety can engage in specific interactions with biological targets, and the carboxylic acid group provides a handle for further chemical modification, such as the attachment of reporter tags (e.g., fluorescent dyes or biotin) to facilitate the identification and validation of its molecular targets.

Integration into Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy in modern medicinal chemistry that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These initial hits are then optimized and grown into more potent drug candidates. With its relatively small size and distinct chemical features, this compound is an ideal candidate for inclusion in fragment libraries.

Furthermore, the fluorinated pyridine core of this molecule can serve as a novel scaffold. "Scaffold hopping" is a computational or experimental strategy used to identify new molecular backbones with similar biological activity to a known active compound but with a different chemical structure. This can lead to the discovery of compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Contribution to the Fundamental Understanding of Fluorine's Influence on Molecular Interactions

The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and membrane permeability. The fluorine atom in this compound can influence the electronic properties of the pyridine ring, affecting its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions. rsc.org Systematic studies of this compound and its analogs could provide valuable insights into the nuanced effects of fluorine on molecular recognition and protein-ligand interactions.

Design of Novel Scaffolds for Exploring Underexplored Biological Pathways

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom at the 4-position of the pyridine ring in this compound creates a unique chemical entity that can be used as a starting point for the design of novel scaffolds. nih.govresearchgate.netnih.gov By systematically modifying the propanoic acid side chain and exploring further substitutions on the pyridine ring, a diverse library of compounds can be generated. These new chemical entities could be screened against a wide range of biological targets to identify modulators of previously underexplored or "undruggable" biological pathways.

Development of Chemoinformatic Tools for Predicting Reactivity and Interaction Profiles

Chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds. As more data on fluorinated pyridine derivatives become available, chemoinformatic models can be developed to predict their reactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential biological targets. ajol.info Studying this compound and its analogs would contribute valuable data points for the development and refinement of such predictive tools, ultimately accelerating the discovery and development of new drugs based on this and related scaffolds.

Q & A

Q. Table 1: Example Synthetic Conditions

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for fluoropyridine derivatives?

Methodological Answer:

Discrepancies often arise from impurities, stereochemistry, or solvent effects. To address this:

Multi-Technique Validation : Cross-validate using NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, NMR can confirm fluorine positioning .

Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for stereoisomers .

Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes to identify anomalies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Based on SDS for similar compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .

Advanced: How does the fluoropyridine moiety influence the compound’s reactivity in substitution reactions?

Methodological Answer:

The electron-withdrawing fluorine atom activates the pyridine ring toward nucleophilic aromatic substitution (NAS). Key factors:

- Positional Effects : Fluorine at the 4-position directs nucleophiles to the 2- or 6-positions due to meta-directing effects .

- Reagent Compatibility : Use amines or thiols as nucleophiles in polar aprotic solvents (e.g., DMSO) with catalytic Cu(I) .

- Competing Pathways : Monitor for side reactions like oxidation of the propanoic acid group using TLC or HPLC .

Advanced: What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Fluorescence Binding Assays : Tag the compound with fluorescein derivatives (e.g., APF or HPF) to monitor real-time binding to proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use software like AutoDock to predict binding poses in enzyme active sites, validated by mutagenesis studies .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water + 0.1% TFA) .

- Melting Point Analysis : Compare experimental mp with literature values (e.g., 287–293°C for related fluoropyridine acids ).

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

Q. Table 2: Analytical Parameters

| Technique | Parameters | Application | Reference |

|---|---|---|---|

| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | Purity >95% | |

| NMR | 470 MHz, CDCl₃ | Fluorine positional integrity |

Advanced: How can computational chemistry aid in predicting the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction sites (e.g., Fukui indices for electrophilic/nucleophilic attacks) .

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to study aggregation or degradation pathways .

- pKa Prediction : Use COSMO-RS to estimate the carboxylic acid’s pKa (~2.5–3.0), critical for solubility studies .

Basic: What solvents and conditions optimize the compound’s stability during storage?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .

- Stable Solvents : Use anhydrous DMSO or THF; avoid protic solvents (e.g., MeOH) to limit esterification .

Advanced: How do researchers address contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1–100 μM) to confirm EC₅₀/IC₅₀ values .

- Cell Line Validation : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .

- Meta-Analysis : Compare datasets across published studies using tools like RevMan to identify outliers or methodological biases .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products .

- Catalyst Screening : Test Pd/C, Ni, or Cu nanoparticles to improve yield and selectivity in coupling reactions .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.